Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-YL)propanoate
Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is an organic compound with the molecular formula C9H10F2O3S and a molecular weight of 236.236 g/mol This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two fluorine atoms attached to the second carbon of the propanoate moiety
Preparation Methods
The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate typically involves the condensation of thiophene derivatives with fluorinated esters under basic conditions. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters . The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine and sulfur atoms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate is not fully understood. its biological effects are believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved biological activity.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-3-hydroxy-3-(thiophen-3-yl)propanoate: This compound has a similar structure but with the thiophene ring attached at a different position, which can affect its chemical and biological properties.
Thiophene derivatives: These compounds share the thiophene ring structure and are known for their diverse applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-thiophen-2-ylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O3S/c1-2-14-8(13)9(10,11)7(12)6-4-3-5-15-6/h3-5,7,12H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFHEDHOIDJWOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CS1)O)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301228036 | |
Record name | Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118460-42-7 | |
Record name | Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118460-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl α,α-difluoro-β-hydroxy-2-thiophenepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301228036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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